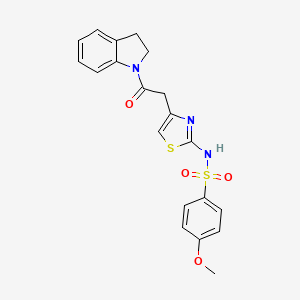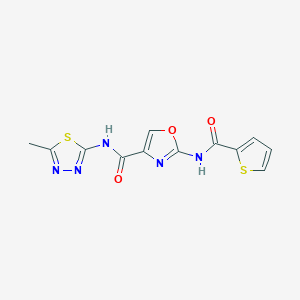
3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H17ClN2O.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has also been studied for its potential as a molecular probe for the study of protein-protein interactions and as a fluorescent label for imaging studies.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in various cellular processes. 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has also been shown to inhibit the activity of protein kinase C (PKC), which plays a role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide can inhibit the activity of MMPs and PKC, which may have implications for the treatment of various diseases such as cancer and inflammation. 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is its potential as a drug candidate for the treatment of various diseases. 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has also been shown to have potential as a molecular probe for the study of protein-protein interactions and as a fluorescent label for imaging studies. However, there are limitations to the use of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide in lab experiments. 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. The synthesis of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is also a multistep process that requires specialized equipment and careful handling of the reactants.
Direcciones Futuras
There are several future directions for the research on 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is the study of its mechanism of action and potential applications as a molecular probe for the study of protein-protein interactions and as a fluorescent label for imaging studies. Further research is also needed to optimize the synthesis of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is a multistep process that requires careful handling of the reactants and the use of specialized equipment. 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has been extensively studied for its potential applications as a drug candidate for the treatment of various diseases, as a molecular probe for the study of protein-protein interactions, and as a fluorescent label for imaging studies. More research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide and to optimize its synthesis for future applications.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide involves the reaction of 2-chlorobenzonitrile with cyclopropylamine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with 2-bromoacetophenone to yield 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide. The synthesis of 3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is a multistep process that requires careful handling of the reactants and the use of specialized equipment.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-13-4-2-1-3-11(13)5-8-14(18)17(10-9-16)12-6-7-12/h1-4,12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEXWCINAWSFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)

![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2981690.png)
![4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2981691.png)
![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2981692.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2981693.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2981697.png)